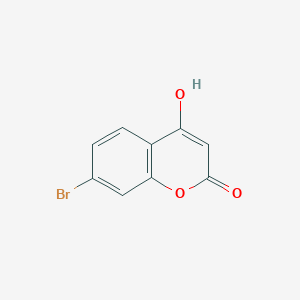
7-Bromo-4-hydroxy-2H-chromen-2-one
Übersicht
Beschreibung
7-Bromo-4-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C9H5BrO3 . It is a derivative of coumarin, a group of nature-occurring lactones .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-hydroxy-2H-chromen-2-one can be analyzed using various spectroscopic techniques . The compound’s structure is also influenced by the presence of the bromo and hydroxy substituents on the coumarin ring .Chemical Reactions Analysis
While specific chemical reactions involving 7-Bromo-4-hydroxy-2H-chromen-2-one are not detailed in the available literature, coumarin derivatives are known to undergo a variety of reactions . These reactions often involve the functional groups present on the coumarin ring .Physical And Chemical Properties Analysis
7-Bromo-4-hydroxy-2H-chromen-2-one is a solid with a melting point of 244-249 °C . Its molecular weight is 241.04 .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Organic & Biomolecular Chemistry
- Application Summary : The chroman-4-one framework, which includes 7-Bromo-4-hydroxy-2H-chromen-2-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
- Methods of Application : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . The specific methods of application or experimental procedures for 7-Bromo-4-hydroxy-2H-chromen-2-one are not detailed in the available resources.
- Results or Outcomes : Synthetic compounds that include the chroman-4-one framework exhibit a broad variety of remarkable biological and pharmaceutical activities .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound 7-Bromo-4-hydroxy-2H-chromen-2-one is used in the synthesis of potentially biologically active pyran and pyridine derivatives .
- Methods of Application : The multicomponent reactions of the compound with aromatic aldehydes and malononitrile were studied . The specific methods of application or experimental procedures for 7-Bromo-4-hydroxy-2H-chromen-2-one are not detailed in the available resources.
- Results or Outcomes : The outcomes of these reactions are potentially biologically active pyran and pyridine derivatives .
-
Scientific Field: Synthetic Chemistry
- Application Summary : The compound is used in the synthesis of coumarin heterocycles . Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .
- Methods of Application : Several studies have reported various methods for the preparation of 2H/4H-chromene derivatives, including one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement .
- Results or Outcomes : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound is used in the synthesis of a new class of coumarin derivatives . These derivatives have been intensively screened for different biological properties .
- Methods of Application : The compound was synthesized via Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one with alkyl halogenides in the presence of potassium carbonate in DMF .
- Results or Outcomes : The outcomes of these reactions are new classes of coumarin derivatives .
-
Scientific Field: Synthetic Chemistry
- Application Summary : The compound is used in the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
- Methods of Application : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs . These include one-pot synthesis, recyclable catalysts, green methodologies, and reactions in aqueous media to reduce the reaction time, catalyst utilization, and byproducts elimination as well as yield enhancement .
- Results or Outcomes : The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .
-
Scientific Field: Medicinal Chemistry
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWIUPBUKQLTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715969 | |
| Record name | 7-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-hydroxy-2H-chromen-2-one | |
CAS RN |
18735-82-5 | |
| Record name | 7-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BROMO-4-HYDROXYCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

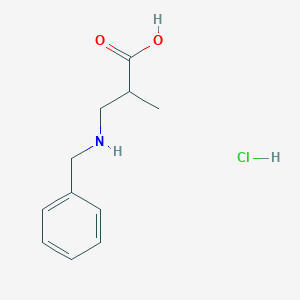
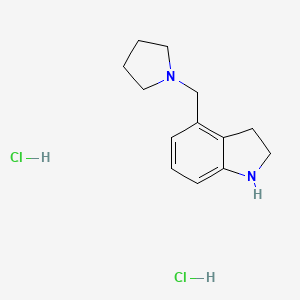
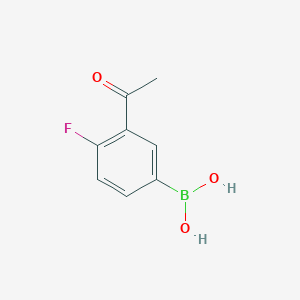
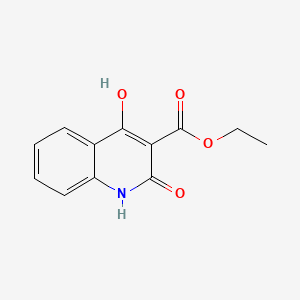
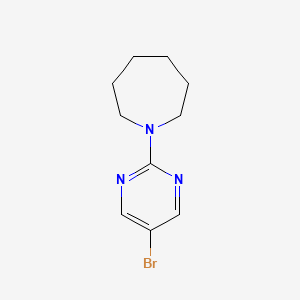
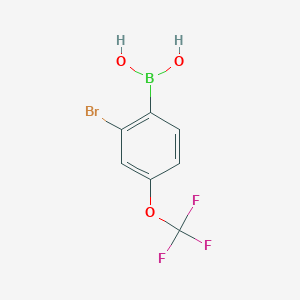
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
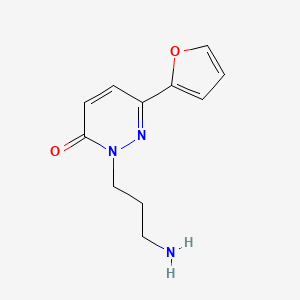
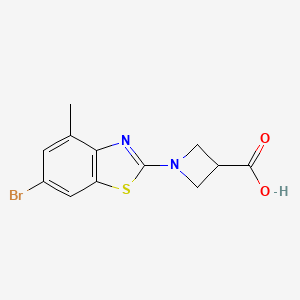
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
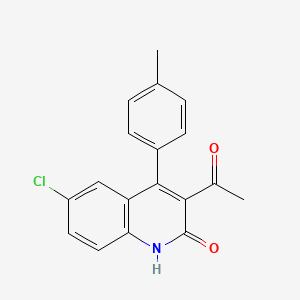
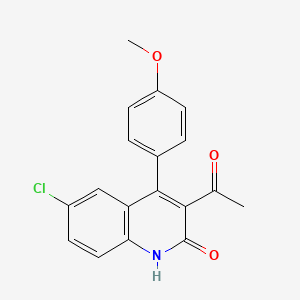
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)